molecular formula C23H18N2O3 B15011189 Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]-

Furan, 2-(3,4-dimethyl-6-nitrophenyl)-5-[(2-naphthylimino)methyl]-

Cat. No.: B15011189
M. Wt: 370.4 g/mol
InChI Key: TWANMRPWLLECRG-UHFFFAOYSA-N
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Description

(E)-1-[5-(4,5-DIMETHYL-2-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE is an organic compound that features a furan ring substituted with a nitrophenyl group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(4,5-DIMETHYL-2-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using a mixture of concentrated nitric acid and sulfuric acid.

    Substitution with Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions, typically using methyl iodide or dimethyl sulfate.

    Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage by reacting the furan derivative with a naphthylamine derivative under dehydrating conditions, often using reagents like phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4,5-DIMETHYL-2-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Aminated Derivatives: Formed from the reduction of the nitro group.

    Halogenated Derivatives: Formed from halogenation reactions.

    Sulfonated Derivatives: Formed from sulfonation reactions.

Scientific Research Applications

(E)-1-[5-(4,5-DIMETHYL-2-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[5-(4,5-DIMETHYL-2-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Naphthylamines: Compounds with a naphthyl group attached to an amine.

    Nitrofurans: Compounds with a nitro group attached to a furan ring.

Uniqueness

(E)-1-[5-(4,5-DIMETHYL-2-NITROPHENYL)FURAN-2-YL]-N-(NAPHTHALEN-2-YL)METHANIMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

1-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C23H18N2O3/c1-15-11-21(22(25(26)27)12-16(15)2)23-10-9-20(28-23)14-24-19-8-7-17-5-3-4-6-18(17)13-19/h3-14H,1-2H3

InChI Key

TWANMRPWLLECRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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